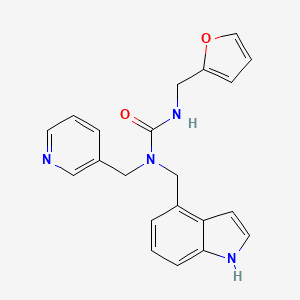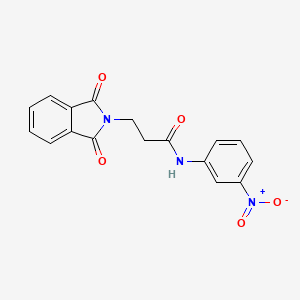
N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea
Übersicht
Beschreibung
N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIIN-3 has been shown to inhibit the activity of fibroblast growth factor receptor (FGFR) kinases, which play a critical role in cell proliferation, differentiation, and survival. In
Wirkmechanismus
N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea inhibits the activity of FGFR kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to decreased cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer, N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea has been shown to inhibit tumor growth and metastasis in various cancer models, including breast cancer, lung cancer, and bladder cancer. In cardiovascular diseases, N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea has been shown to reduce neointimal hyperplasia and improve vascular function in animal models of vascular injury. In bone disorders, N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea has been shown to increase bone mass and improve bone strength in animal models of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea has several advantages for lab experiments, including its high potency and selectivity for FGFR kinases, which allows for specific targeting of the pathway. However, N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea also has limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea. One area of research is the development of more potent and selective FGFR inhibitors that can overcome the limitations of N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea. Another area of research is the identification of biomarkers that can predict response to FGFR inhibition in cancer patients. Additionally, the combination of N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea with other targeted therapies or immunotherapies may improve treatment outcomes in cancer and other diseases. Finally, the development of novel drug delivery systems may improve the solubility and bioavailability of N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea for in vivo applications.
Wissenschaftliche Forschungsanwendungen
N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and bone disorders. In cancer, FGFR kinases are often overexpressed, leading to uncontrolled cell proliferation and tumor growth. N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea has been shown to inhibit the activity of FGFR kinases, leading to decreased cell proliferation and tumor growth in preclinical studies.
In cardiovascular diseases, FGFR signaling plays a critical role in angiogenesis and vascular remodeling. N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea has been shown to inhibit angiogenesis and reduce neointimal hyperplasia in animal models of vascular injury. In bone disorders, FGFR signaling is involved in bone development and remodeling. N'-(2-furylmethyl)-N-(1H-indol-4-ylmethyl)-N-(3-pyridinylmethyl)urea has been shown to increase bone mass and improve bone strength in animal models of osteoporosis.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-1-(1H-indol-4-ylmethyl)-1-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-21(24-13-18-6-3-11-27-18)25(14-16-4-2-9-22-12-16)15-17-5-1-7-20-19(17)8-10-23-20/h1-12,23H,13-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXHLLOQCISWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CN(CC3=CN=CC=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-ylmethyl)-1-(1H-indol-4-ylmethyl)-1-(pyridin-3-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-2-biphenylyl-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762280.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B4762281.png)
![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4762285.png)
![methyl 3-chloro-6-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4762291.png)
![N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4762296.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4762297.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4762302.png)

![4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B4762309.png)
![N-(4-bromophenyl)-2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762322.png)
![2-(2-bromo-6-ethoxy-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4762342.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B4762344.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4-dimethoxybenzamide](/img/structure/B4762350.png)
![N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B4762353.png)